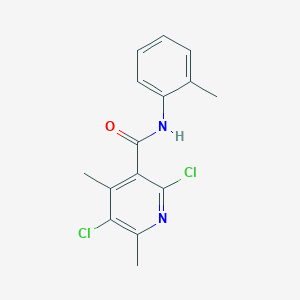![molecular formula C22H30F3NO5 B11501192 2,2,2-Trifluoroethyl 2-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohexanecarboxylate](/img/structure/B11501192.png)
2,2,2-Trifluoroethyl 2-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-TRIFLUOROETHYL 2-{[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE: is a complex organic compound characterized by the presence of trifluoroethyl and diethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUOROETHYL 2-{[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Trifluoroethyl Group:
Attachment of the Diethoxyphenyl Group: The diethoxyphenyl group is introduced via a reaction with a diethoxyphenyl precursor, often involving a Friedel-Crafts acylation.
Cyclohexane Carboxylation: The final step involves the carboxylation of the cyclohexane ring, typically through a reaction with a carboxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUOROETHYL 2-{[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2,2-TRIFLUOROETHYL 2-{[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE: has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is investigated for its interactions with biological molecules, providing insights into its potential therapeutic effects.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUOROETHYL 2-{[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the diethoxyphenyl group can modulate its activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylbenzene: Similar in structure but lacks the diethoxyphenyl and cyclohexane carboxylate groups.
2,2,2-Trifluoroethanol: Contains the trifluoroethyl group but is a simpler alcohol.
2,2,2-Trifluoroethylamine: Similar trifluoroethyl group but with an amine functionality.
Uniqueness
- The combination of trifluoroethyl, diethoxyphenyl, and cyclohexane carboxylate groups makes 2,2,2-TRIFLUOROETHYL 2-{[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE unique, providing distinct chemical properties and potential applications not found in simpler analogs.
Properties
Molecular Formula |
C22H30F3NO5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-[2-(3,4-diethoxyphenyl)ethylcarbamoyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H30F3NO5/c1-3-29-18-10-9-15(13-19(18)30-4-2)11-12-26-20(27)16-7-5-6-8-17(16)21(28)31-14-22(23,24)25/h9-10,13,16-17H,3-8,11-12,14H2,1-2H3,(H,26,27) |
InChI Key |
QYPIXDGORVAEGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2CCCCC2C(=O)OCC(F)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(cyanomethyl)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B11501109.png)
![2-methoxy-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11501115.png)
![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B11501121.png)
![2-[(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11501134.png)
![methyl (4Z)-4-(3-chlorobenzylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11501137.png)
![Ethyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate](/img/structure/B11501156.png)
![5-(3-nitrophenoxy)-2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11501162.png)
![4-(3,4,5-trifluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11501173.png)

![3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11501194.png)
![Methyl 5-{1-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl}furan-2-carboxylate](/img/structure/B11501196.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}thiophene-2-carboxamide](/img/structure/B11501197.png)
![Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B11501204.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B11501213.png)
